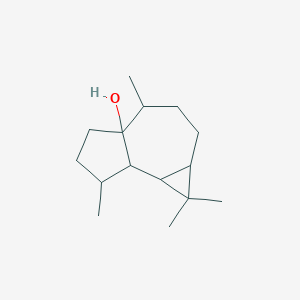

Palustrol

Description

Properties

IUPAC Name |

1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRTXOOFEHOROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C3C(C3(C)C)CCC2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975261 | |

| Record name | 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95975-84-1, 5986-49-2 | |

| Record name | Decahydro-1,1,4,7-tetramethyl-4aH-cycloprop[e]azulen-4a-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95975-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palustrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Origin of Palustrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palustrol is a naturally occurring sesquiterpenoid alcohol with a characteristic aromadendrane skeleton. This tricyclic compound is a significant component of the essential oils of various aromatic plants and has also been identified in some marine organisms. This technical guide provides an in-depth exploration of the natural origin of this compound, including its distribution in nature, quantitative data on its prevalence in key species, detailed experimental protocols for its extraction and purification, and a comprehensive overview of its biosynthetic pathway.

Natural Sources and Distribution

This compound is primarily found in the plant kingdom, most notably as a major constituent of the essential oil of Rhododendron tomentosum (formerly known as Ledum palustre), commonly referred to as Marsh Labrador Tea or Wild Rosemary.[1] Its presence has also been documented in other plant species, including:

-

Eucalyptus dives (Broad-leaved peppermint)

-

Angelica gigas (Giant angelica)

-

Austrobaileya scandens

Beyond the plant kingdom, this compound has been isolated from the soft coral Xenia umbellata , highlighting its distribution in marine invertebrates as well.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the species, geographical location, plant part, and developmental stage. The most comprehensive quantitative data is available for Rhododendron tomentosum, which often exhibits a this compound-ledol chemotype.[2][3]

| Natural Source | Plant/Organism Part | This compound Content (% of Essential Oil) | Reference |

| Rhododendron tomentosum | Shoots | 15.9 - 53.5% | [3] |

| Rhododendron tomentosum | Shoots | 24.6 - 33.5% | [4] |

| Rhododendron tomentosum | Shoots | 21.0% | [3] |

| Rhododendron tomentosum | Seeds | 38.3% | [3] |

| Eucalyptus dives | Leaves | Not explicitly quantified, but present in essential oil | |

| Xenia umbellata | Whole Organism | Isolated as a constituent, but quantitative data not available in reviewed literature | [5] |

Experimental Protocols

Extraction of this compound-Rich Essential Oil via Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils containing this compound from plant material.

3.1.1. Materials and Equipment

-

Fresh or dried aerial parts of Rhododendron tomentosum

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Glass vials for storage

3.1.2. Protocol

-

Plant Material Preparation: The plant material is air-dried or used fresh and can be ground to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type hydrodistillation apparatus is assembled. The plant material is placed in the boiling flask and submerged in distilled water.

-

Distillation: The water is heated to boiling. The steam and volatilized essential oils rise and are condensed in the condenser.

-

Collection: The condensed mixture of water and essential oil is collected in the collection tube of the Clevenger apparatus, where the less dense essential oil separates on top of the water.

-

Drying and Storage: The collected essential oil is separated from the water using a separatory funnel, dried over anhydrous sodium sulfate, and stored in airtight glass vials in a cool, dark place.

Isolation and Purification of this compound by Column Chromatography

Column chromatography is a standard technique for isolating and purifying this compound from the crude essential oil.

3.2.1. Materials and Equipment

-

Crude essential oil containing this compound

-

Silica gel (for stationary phase)

-

Solvents (e.g., n-hexane, ethyl acetate for mobile phase)

-

Chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

3.2.2. Protocol

-

Stationary Phase Preparation: A chromatography column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient manner.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: The composition of each fraction is monitored by TLC. Fractions containing this compound are identified by comparing their retention factor (Rf) to that of a standard, if available.

-

Pooling and Concentration: Fractions containing pure this compound are pooled, and the solvent is removed using a rotary evaporator.

-

Purity Confirmation: The purity of the isolated this compound is confirmed by GC-MS analysis.

Biosynthesis of this compound

This compound, being a sesquiterpenoid, is biosynthesized via the mevalonate (MVA) pathway in the cytoplasm of plant cells.[2] The biosynthesis of aromadendrene-type sesquiterpenoids, including this compound, involves several key steps starting from acetyl-CoA.

4.1. Mevalonate (MVA) Pathway

The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid, which is subsequently phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block of isoprenoids.

4.2. Formation of Farnesyl Pyrophosphate (FPP)

IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). One molecule of DMAPP is then condensed with two molecules of IPP in a head-to-tail fashion by farnesyl pyrophosphate synthase (FPPS) to produce the C15 precursor, farnesyl pyrophosphate (FPP).

4.3. Cyclization to the Aromadendrane Skeleton

The crucial step in the formation of this compound is the cyclization of the linear FPP molecule, which is catalyzed by a specific sesquiterpene synthase. While a dedicated "this compound synthase" has not been definitively characterized, the biosynthesis of aromadendrene-type sesquiterpenes is understood to proceed through a series of carbocationic intermediates.[6][7] It is hypothesized that the biosynthesis of ledol and this compound proceeds from an allo-aromadendrene intermediate. The final step would involve a hydroxylation reaction at the appropriate carbon, likely catalyzed by a cytochrome P450 monooxygenase.

Conclusion

This compound is a naturally derived sesquiterpenoid with a well-defined origin, primarily from the essential oils of Rhododendron tomentosum. Its isolation and purification can be achieved through standard phytochemical techniques such as hydrodistillation and column chromatography. The biosynthetic pathway of this compound follows the general route of sesquiterpenoid synthesis via the MVA pathway and subsequent cyclization of farnesyl pyrophosphate. Further research into the specific sesquiterpene synthases and hydroxylases involved in its formation will provide a more detailed understanding of its biosynthesis and may open avenues for its biotechnological production.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Isoprenoid Derivatives from the Red Sea Alcyonacean Xenia umbellata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Palustrol from Rhododendron tomentosum

An In-depth Technical Guide on the Biological Activity of Palustrol from Rhododendron tomentosum

Introduction

Rhododendron tomentosum (formerly Ledum palustre), commonly known as Marsh Labrador Tea, Wild Rosemary, or Marsh Tea, is an evergreen shrub found in the peaty soils of northern and central Europe, Asia, and North America[1][2]. For centuries, this plant has been a staple in folk medicine and homeopathic practices, utilized for its purported diuretic, anti-inflammatory, narcotic, and pectoral properties to treat a range of ailments including rheumatism, bronchitis, insect bites, and various skin problems[2].

The distinctive fragrance and many of the biological activities of R. tomentosum are attributed to its essential oil. Chemical analysis reveals that the primary constituents of this volatile fraction are sesquiterpenoids, with this compound and ledol being the most predominant compounds[1][2][3]. The relative concentrations of these components can vary significantly based on the plant's geographical location, stage of vegetation, and the specific part of the plant being analyzed (seeds, shoots, or leaves), leading to the classification of different chemotypes[4][5][6].

This technical guide focuses on the biological activities of this compound, a key sesquiterpenoid alcohol from R. tomentosum. While research often evaluates the entire essential oil, the significant abundance of this compound suggests it is a primary contributor to the oil's therapeutic and toxicological profile. This document will synthesize the available quantitative data, detail the experimental protocols used for its assessment, and visualize key processes and workflows for researchers, scientists, and drug development professionals.

Chemical Profile of Rhododendron tomentosum Essential Oil

This compound (C₁₅H₂₆O, Molar Mass: 222.37 g/mol ) is a major component of the essential oil extracted from R. tomentosum[7][8]. However, its concentration is highly variable, often co-occurring with high levels of ledol. Understanding this chemical context is crucial, as the observed biological activities are often the result of the synergistic or additive effects of the oil's complex mixture.

Table 1: Quantitative Composition of Major Components in Rhododendron tomentosum Essential Oils from Various Studies

| Plant Part | Geographic Origin | This compound (%) | Ledol (%) | Other Major Components (%) | Reference |

| Shoots | Estonia | 15.9 - 53.5 | 11.8 - 18.3 | γ-terpineol (0 - 31.2), p-cymene (0.1 - 13.9) | [5][6] |

| Shoots | Eastern Lithuania | 24.6 - 33.5 | 18.0 - 29.0 | Ascaridol isomers (7.0 - 14.0), Myrcene (7.2 - 10.1) | [2][3] |

| Seeds | Lithuania | 38.3 | 27.0 | Not specified | [1] |

| Shoots | Lithuania | 21.0 | 36.5 | Not specified | [4] |

Biological Activities and Experimental Data

The essential oil of R. tomentosum, rich in this compound, exhibits a range of biological activities, including antimicrobial, cytotoxic, and insecticidal properties.

Antimicrobial Activity

This compound is described as a natural antimicrobial agent[7]. Its proposed mode of action involves the disruption of microbial cell membranes, which leads to the inhibition of microbial growth[7]. The essential oil has demonstrated activity against pathogenic yeast.

Table 2: Antifungal Activity of R. tomentosum Essential Oil

| Test Organism | Assay Method | Result | Reference |

| Candida parapsilosis | Agar Disc Diffusion | Potential antifungal activity observed | [2] |

Cytotoxic and Toxic Activity

Studies on the essential oil of R. tomentosum have demonstrated notable toxic activity, evaluated through the brine shrimp lethality bioassay. This assay is a general screen for potential cytotoxicity and pharmacological activity. Furthermore, the essential oil has been shown to induce apoptosis and necrosis in specific cell types, suggesting potential applications in cancer research or for understanding its toxicological profile.

Table 3: Toxic Activity of R. tomentosum Essential Oils on Brine Shrimp (Artemia sp.)

| Plant Material | Major Components (%) | LC₅₀ (µg/mL) after 24h | Reference |

| Shoots (Seed-ripening stage) | This compound (26.0), Ledol (21.5), Ascaridol (7.0) | 11.23 | [2][3] |

| Various Shoot & Inflorescence Samples | This compound (24.6 - 33.5), Ledol (18.0 - 29.0) | 11.23 - 20.50 | [2][3] |

Table 4: Cytotoxic Effects of R. tomentosum Essential Oils on Human Cells

| Cell Type | Oil Dilution | Effect | Reference |

| Synovial Fibroblasts (from RA patients) | 1:400 | Increased number of necrotic cells | [1][9] |

| Leucocytes (from RA synovia) | 1:400 | Increased proportions of late apoptotic cells | [1][9] |

| Peripheral Blood Lymphocytes (healthy) | Serial Dilutions | Dose-dependent inhibition of proliferation | [9] |

Insecticidal and Repellent Activity

This compound, identified in various plant volatiles, is recognized for its acaricidal, insecticidal, and arthropod repellent properties. This suggests its potential as a natural chemical for controlling pests of medical, veterinary, or agricultural significance[10].

Experimental Protocols

The following sections detail the generalized methodologies for the key assays cited in the evaluation of R. tomentosum essential oil and its components.

Extraction of Essential Oil

A common method for isolating essential oils from plant material is hydrodistillation.

-

Material Preparation : Air-dried aerial parts of R. tomentosum (leaves, shoots, inflorescences) are used[2][3].

-

Hydrodistillation : The plant material is subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus.

-

Oil Analysis : The resulting essential oil is collected, dried (e.g., over anhydrous sodium sulfate), and its chemical composition is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)[3][5].

Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation : A standardized microbial suspension (e.g., matching a 0.5 McFarland standard) is prepared[11].

-

Plate Inoculation : A sterile swab is dipped into the inoculum and streaked uniformly across the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) to create a lawn[12].

-

Application of Test Substance : Sterile paper discs (6 mm) are impregnated with a known volume of the essential oil and placed on the agar surface. Alternatively, wells can be punched into the agar and filled with the oil[12][13].

-

Incubation : Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria)[12].

-

Result Measurement : The diameter of the zone of inhibition (the clear area around the disc/well where microbial growth is absent) is measured in millimeters[12].

This method determines the lowest concentration of an agent that inhibits visible microbial growth.

-

Preparation of Dilutions : The essential oil is serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate[11][13][14]. A solvent like DMSO may be used for initial dissolution[14].

-

Inoculation : Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL[11][14].

-

Controls : Positive controls (medium with inoculum, no oil) and negative controls (medium only) are included[15].

-

Incubation : The plate is incubated under appropriate conditions.

-

MIC Determination : The MIC is visually identified as the lowest concentration of the essential oil in which there is no turbidity (visible growth)[14].

Cytotoxicity and Toxic Activity Assays

A simple, rapid, and low-cost bioassay for screening the toxicity of natural products.

-

Hatching Shrimp : Artemia salina (brine shrimp) eggs are hatched in artificial seawater under constant light and aeration for ~48 hours.

-

Preparation of Test Vials : A series of vials is prepared with different concentrations of the essential oil dissolved in seawater. A solvent (e.g., DMSO) may be used, and a solvent control is included.

-

Exposure : A specific number of nauplii (larvae), typically 10-15, are transferred into each vial.

-

Incubation : The vials are kept under illumination for 24 hours.

-

Data Collection : The number of dead (non-motile) nauplii in each vial is counted.

-

LC₅₀ Calculation : The data are analyzed using probit analysis or a similar statistical method to determine the LC₅₀ value—the lethal concentration that kills 50% of the exposed population[2][3].

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding : Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight[16].

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of the plant extract or compound. Control wells receive medium with the vehicle (e.g., DMSO) only[16].

-

Incubation : Cells are incubated with the test substance for a specified period (e.g., 24, 48, or 72 hours)[17].

-

Addition of MTT : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product[17][18].

-

Formazan Solubilization : After a few hours of incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals[17].

-

Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 540-570 nm). The absorbance is directly proportional to the number of viable cells[17].

-

IC₅₀ Calculation : The concentration that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms relevant to the study of this compound.

Conclusion and Future Directions

This compound, as a principal component of the essential oil from Rhododendron tomentosum, is strongly implicated in the plant's observed antimicrobial, cytotoxic, and insecticidal activities. Quantitative data, primarily derived from studies of the essential oil, show potent toxic effects in bioassays like the brine shrimp lethality test and specific cytotoxic actions, including the induction of apoptosis and necrosis in human cell lines.

However, a significant gap exists in the literature concerning the biological activities of isolated, purified this compound. Most studies report on the effects of the complete essential oil, where the presence of other active compounds, such as ledol, introduces the possibility of synergistic interactions.

Future research should focus on:

-

Isolation and Activity Testing : Isolating this compound to a high degree of purity and systematically evaluating its antimicrobial, cytotoxic, and anti-inflammatory activities to definitively attribute these effects.

-

Mechanism of Action : Elucidating the precise molecular mechanisms. For its antimicrobial effects, investigating the specific interactions with membrane components would be valuable. For cytotoxicity, identifying the targeted intracellular signaling pathways (e.g., apoptotic cascades) is crucial.

-

Synergy Studies : Conducting studies that compare the activity of isolated this compound, isolated ledol, and defined mixtures of the two to understand the potential for synergistic effects, which could be key to the overall potency of the essential oil.

-

In Vivo Validation : Progressing from in vitro assays to in vivo animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound for potential therapeutic applications.

By addressing these areas, the scientific community can fully characterize the therapeutic potential and toxicological risks of this compound, paving the way for its potential development into new pharmacological agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Composition of the essential oil of the Rhododendron tomentosum Harmaja from Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C15H26O | CID 110745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemfaces.com [chemfaces.com]

- 11. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid Screening of Essential Oils as Substances Which Enhance Antibiotic Activity Using a Modified Well Diffusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. preprints.org [preprints.org]

- 16. japsonline.com [japsonline.com]

- 17. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]

Palustrol in Essential Oils: A Technical Guide for Researchers

An In-depth Examination of Occurrence, Analysis, and Biological Significance

Introduction

Palustrol, a sesquiterpenoid alcohol, is a naturally occurring phytochemical found in the essential oils of various aromatic plants. This bicyclic compound, with its characteristic woody and herbal aroma, has garnered interest within the scientific community for its potential biological activities and its utility as a biomarker in chemotaxonomy. This technical guide provides a comprehensive overview of the occurrence of this compound in essential oils, detailed methodologies for its extraction and quantification, and a discussion of its known biological context. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Occurrence of this compound in Essential Oils

This compound has been identified in a variety of plant species, though its concentration can vary significantly depending on the plant's genus, species, geographical origin, the specific part of the plant utilized, and the stage of vegetation at the time of harvest. The most prominent and well-documented source of this compound is from plants of the Rhododendron genus, particularly Rhododendron tomentosum (previously known as Ledum palustre), commonly referred to as Marsh Labrador Tea.

Quantitative Data Summary

The following table summarizes the quantitative occurrence of this compound in the essential oils of various plants as reported in scientific literature. It is important to note that these values represent a range and can be influenced by the factors mentioned above.

| Plant Species | Common Name | Plant Part | This compound Content (%) | Reference(s) |

| Rhododendron tomentosum (syn. Ledum palustre) | Marsh Labrador Tea, Wild Rosemary | Shoots | 21.0 - 42.8 | [1][2][3] |

| Rhododendron tomentosum | Marsh Labrador Tea | Seeds | 38.3 | [1][2] |

| Rhododendron tomentosum | Marsh Labrador Tea | Aerial Parts (Leaves & Inflorescences) | 24.6 - 33.5 | [1][4] |

| Cassinia laevis | -- | Leaf | 1.20 | [5] |

| Cistus spp. | Rockrose | -- | 1.2 | [5] |

| Cassinia laevis | -- | Flower | 0.70 | [5] |

| Melaleuca leucadendra | Cajuput Tree | -- | 0.1 | [5] |

| Cedrela odorata | Spanish Cedar | Wood | 0.09 | [5] |

| Angelica gigas | Giant Angelica | -- | Reported | [6] |

| Austrobaileya scandens | -- | -- | Reported | [6] |

Note: "Reported" indicates that the presence of this compound has been documented, but specific quantitative data was not available in the cited sources.

Experimental Protocols

The accurate quantification of this compound in essential oils relies on meticulous extraction and analytical procedures. The following sections detail the commonly employed methodologies.

Extraction of Essential Oil: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant material.[7] This technique involves the co-distillation of plant material with water. The steam carries the volatile compounds, which are then condensed back into a liquid phase, allowing for the separation of the essential oil from the hydrosol.

Materials and Apparatus:

-

Fresh or air-dried plant material (e.g., leaves, shoots, seeds)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Receiving flask (graduated)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: The plant material is ground or chopped to increase the surface area for efficient oil extraction.

-

Charging the Flask: The plant material is placed in a large round-bottom flask, and a sufficient amount of distilled water is added to cover the material.

-

Hydrodistillation: The flask is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and passes into the condenser.

-

Condensation and Collection: The condenser, cooled with circulating water, liquefies the steam and oil vapor. The condensate flows into the receiving flask, where the less dense essential oil separates and forms a layer on top of the water.

-

Extraction Duration: The distillation process is typically continued for several hours (e.g., 3-6 hours) to ensure the complete extraction of the essential oils.[8]

-

Drying and Storage: The collected essential oil is carefully separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[9][10]

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent Technologies GC system (or equivalent)

-

Mass Spectrometer: Agilent Technologies Mass Selective Detector (or equivalent)

-

Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase at 3°C/minute to 240°C.[10]

-

Hold: Maintain at 240°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-550.

Procedure:

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent such as hexane or methanol (e.g., 1 µL of oil in 1 mL of solvent).[10][11] An internal standard can be added for more precise quantification.

-

Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC system.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column as they pass through it.

-

Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, is used to identify the compound by comparing it to a spectral library (e.g., NIST, Wiley). The retention time of the peak is also used for identification by comparing it to that of a pure standard.

-

Quantification: The concentration of this compound is determined by integrating the area of its corresponding peak in the chromatogram. The percentage composition is typically calculated using the area normalization method, assuming a response factor of 1 for all components. For more accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Biological Activity and Signaling Pathways

While the essential oil of Rhododendron tomentosum, rich in this compound, has been traditionally used for various ailments and has demonstrated antimicrobial, antioxidant, and anti-inflammatory properties in scientific studies, the specific signaling pathways modulated directly by this compound are not yet well-elucidated.[4][12][13]

Research on other sesquiterpenoids offers potential avenues for investigation into the mechanisms of action of this compound. For instance, some sesquiterpenes have been shown to modulate key inflammatory pathways. A hypothetical pathway that could be investigated for this compound's anti-inflammatory effects is the NF-κB signaling pathway, which is a central regulator of inflammation.

It is important to emphasize that the following diagram represents a general inflammatory signaling pathway and has not been specifically demonstrated for this compound. It serves as a conceptual framework for future research.

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for the extraction and quantification of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

This compound is a significant sesquiterpenoid constituent of certain essential oils, most notably that of Rhododendron tomentosum. Its quantification is reliably achieved through hydrodistillation followed by GC-MS analysis. While the full scope of its biological activity is still under investigation, its prevalence in traditionally used medicinal plants suggests a potential for further pharmacological research. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers to build upon in their exploration of this intriguing natural compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 5986-49-2 [thegoodscentscompany.com]

- 6. This compound | C15H26O | CID 110745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrodistillation: A Key Method for Terpene Extraction [medicalterpenes.com]

- 8. Terpenoids and Bio-Functions of Essential Oils Hydrodistilled Differently from Freshly Immature and Mature Blumea balsamifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scitepress.org [scitepress.org]

- 11. researchgate.net [researchgate.net]

- 12. View of Review: Marsh rosemary (Rhododendron tomentosum Harmaja (ex Ledum palustre Linn) growing in Lithuania) essential oils and their properties | Chemija [lmaleidykla.lt]

- 13. Netmeds [netmeds.com]

Palustrol: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the sesquiterpenoid alcohol, Palustrol. This guide details its chemical properties, known biological activities, and methodologies for its investigation.

Core Chemical and Physical Data

This compound is a naturally occurring sesquiterpenoid found in various plants. The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 5986-49-2 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C15H26O | [1][2][3][5][6][7] |

| Molecular Weight | 222.37 g/mol | [2][3][4][5][6] |

| Alternate Name | 1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol | [2] |

Biological Activity and Potential Applications

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in pest control and as a potential antimicrobial agent.

Antimicrobial Activity

This compound is recognized as a natural antimicrobial agent.[3] Its primary mode of action is believed to be the disruption of microbial cell membranes, which leads to the inhibition of microbial growth and proliferation.[3] This broad-spectrum antimicrobial effect makes it a candidate for research in agricultural and ecological applications.[3]

Insecticidal and Repellent Properties

Research has indicated that this compound possesses acaricidal, insecticidal, and arthropod repellent properties.[4][7] This suggests its potential as a natural alternative to synthetic pesticides for the control of arthropods relevant to the medical, veterinary, and agricultural sectors.[4][7] While the precise signaling pathways of this compound's insecticidal activity are not yet fully elucidated, the mechanisms of similar terpenoid compounds often involve the disruption of the insect nervous system. Two common targets for such compounds are the inhibition of acetylcholinesterase (AChE) and the modulation of gamma-aminobutyric acid (GABA) receptors.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Microbial culture

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (broth and solvent)

-

Resazurin dye (as a viability indicator)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Preparation of Microbial Inoculum: Culture the test microorganism in the appropriate broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilution: Add a defined volume of broth to all wells of a 96-well plate. Add the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add the adjusted microbial inoculum to each well.

-

Controls: Include wells for a positive control (broth, inoculum, and a standard antibiotic), a negative control (broth and solvent), and a growth control (broth and inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

-

Determination of MIC: After incubation, add resazurin to each well and incubate for a further 2-4 hours. The MIC is the lowest concentration of this compound that prevents a color change (indicating inhibition of microbial growth).

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to screen for AChE inhibitors.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition by comparing the reaction rates in the presence of this compound to the control (without this compound).

Postulated Signaling Pathways

While specific signaling pathway studies for this compound are limited, based on the known mechanisms of similar insecticidal terpenoids, a plausible mode of action is the disruption of neurotransmission in insects.

Putative Mechanism of Insecticidal Action

The diagram below illustrates a hypothetical signaling pathway for the insecticidal action of this compound, targeting the disruption of cholinergic neurotransmission through the inhibition of acetylcholinesterase.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Frontiers | Essential Oils and Their Formulations for the Control of Curculionidae Pests [frontiersin.org]

- 4. Insecticidal Activity of 28 Essential Oils and a Commercial Product Containing Cinnamomum cassia Bark Essential Oil against Sitophilus zeamais Motschulsky - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asm.org [asm.org]

- 6. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Insecticidal Effects of Plants Essential Oils Extracted from Basil, Black Seeds and Lavender against Sitophilus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Distribution, and Analysis of Palustrol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the sesquiterpenoid alcohol Palustrol, a naturally occurring compound of interest for its distinct chemical properties and biological activities. The guide details its primary natural sources, geographical and anatomical distribution, and quantitative data. Furthermore, it outlines standard experimental protocols for its extraction and characterization, supplemented by graphical workflows to aid in research and development.

Natural Occurrence and Distribution

This compound is a sesquiterpenoid alcohol found predominantly in the essential oils of various aromatic plants and, to a lesser extent, in other organisms.[1] Its distribution is widespread but concentrations vary significantly depending on the species, geographical location, and the specific part of the organism.

Primary Botanical Sources

The most significant and widely cited source of this compound is from the plant species now known as Rhododendron tomentosum , formerly classified as Ledum palustre .[1][2][3] Commonly referred to as Marsh-Tea or Labrador Tea, this plant is native to marshy areas in the Northern Hemisphere, including parts of Europe, Asia, and North America.[2] Within R. tomentosum, this compound is a major constituent of the essential oil, with its concentration being particularly high in the shoots and seeds.[][5]

Other documented botanical sources include:

-

Pine Species (Pinus spp.) : this compound is found as a component of pine tar distillates.[6]

-

Cypress Species (Cupressus spp.) : Various cypress species are known to produce essential oils containing a wide array of terpenes, including this compound.[7][8][9]

-

Cistus ladanifer : This Mediterranean plant contains this compound in its leaves and branches.[7]

-

Angelica gigas : A flowering plant native to Korea, Japan, and China.[10]

-

Austrobaileya scandens : A species of woody vine native to Australia.[10]

-

Myrica gale : Also known as bog-myrtle, its oil contains this compound.[11]

Other Natural Sources

Beyond the plant kingdom, this compound has been isolated from marine organisms. Notably, it was identified as one of the sesquiterpenes in the soft coral Xenia umbellata .[]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in essential oils is highly variable. The following table summarizes quantitative data from various studies, highlighting the differences across species and plant parts.

| Natural Source | Plant Part | Geographical Origin | This compound Concentration (% of Essential Oil) | Reference |

| Rhododendron tomentosum | Shoots | Estonia | 15.9 - 53.5% | [] |

| Rhododendron tomentosum | Shoots | Lithuania | 24.6 - 33.5% | [5] |

| Rhododendron tomentosum | Seeds | Lithuania | 38.3% | [5] |

| Cistus ladanifer | Leaves & Twigs | Spain | 0.63 ± 0.02% | [7] |

Experimental Protocols

The extraction, isolation, and identification of this compound from natural sources typically involve a multi-step process combining distillation, chromatography, and spectrometry.

Extraction: Steam Distillation

Steam distillation is the most common method for extracting essential oils containing this compound from plant material.

-

Objective: To isolate volatile compounds from non-volatile plant matrix.

-

Apparatus: Clevenger-type apparatus, distillation flask, condenser, heating mantle.

-

Methodology:

-

Preparation: The plant material (e.g., dried and ground leaves, twigs, or seeds) is placed into the distillation flask and submerged in water.

-

Distillation: The water is heated to boiling. The resulting steam passes through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, where it is cooled and reverts to a liquid state.

-

Separation: The condensate is collected in a separator (essencier). Due to the immiscibility of oil and water, the essential oil forms a distinct layer on top of the hydrosol (aqueous layer) and can be physically separated.[12]

-

Drying: The collected oil is dried over anhydrous sodium sulfate to remove residual water.

-

Isolation: Column Chromatography

For purification or separation of this compound from other components in the essential oil, column chromatography is employed.

-

Objective: To separate compounds based on their differential adsorption to a stationary phase.

-

Apparatus: Chromatography column, fraction collector.

-

Methodology:

-

Stationary Phase: A solid adsorbent, typically silica gel, is packed into the column.[3]

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel column.

-

Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. A common gradient starts with a non-polar solvent (e.g., hexane or petrol) and gradually introduces a more polar solvent (e.g., diethyl ether or ethyl acetate).[3]

-

Fraction Collection: Compounds travel down the column at different rates based on their polarity. Fractions are collected sequentially as they elute from the column. This compound, being a moderately polar alcohol, will elute after non-polar hydrocarbons but before more polar compounds.

-

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying this compound in a sample.

-

Objective: To separate volatile compounds and identify them based on their mass spectra and retention times.

-

Apparatus: Gas chromatograph coupled to a mass spectrometer.

-

Methodology:

-

Injection: A diluted sample of the essential oil or isolated fraction is injected into the GC, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., DB-5).[1] Compounds are separated based on their boiling points and interactions with the column's stationary phase.

-

Identification:

-

Retention Index (RI): The time taken for this compound to elute from the column is compared to the retention times of n-alkane standards. This provides a retention index that is characteristic of the compound on that specific column type.[1]

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint, which is compared against spectral libraries for positive identification.

-

-

Quantification: A Gas Chromatograph with a Flame Ionization Detector (GC-FID) is often used for quantification. The area of the this compound peak in the chromatogram is proportional to its concentration in the sample.[][5]

-

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for the extraction and analysis of this compound from a botanical source.

Reported Biological Activities of this compound

This compound has been investigated for several biological activities, primarily related to its defensive role in nature. The diagram below outlines these reported properties.

References

- 1. scent.vn [scent.vn]

- 2. medicosage.com [medicosage.com]

- 3. Composition of essential oil of Ledum palustre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Chemical and Bioactive Characterization of the Essential Oils Obtained from Three Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Composition of Cypress Essential Oils: Volatile Constituents of Leaf Oils from Seven Cultivated Cupressus Species (2003) | C. Pierre Leandri | 43 Citations [scispace.com]

- 10. This compound | C15H26O | CID 110745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS:5986-49-2 | Biological Activity | ChemFaces [chemfaces.com]

- 12. ScenTree - Cypress oil (CAS N° 8013-86-3) [scentree.co]

The Enigmatic Pathway of Palustrol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palustrol, a tricyclic sesquiterpenoid alcohol, holds significant interest within the scientific community due to its potential pharmacological activities. Despite its recognized importance, the precise biosynthetic pathway of this compound in plants remains an area of active investigation. Detailed characterization of a dedicated "this compound synthase" is not yet prevalent in published literature. However, compelling evidence suggests its biosynthetic origins are closely intertwined with that of its well-studied isomer, patchoulol, which is often found alongside this compound in the essential oils of various aromatic plants, notably Pogostemon cablin (Patchouli).

This technical guide provides an in-depth exploration of the putative biosynthesis of this compound, leveraging the extensively characterized pathway of patchoulol as a robust and scientifically sound proxy. The enzymatic conversion of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), into a cascade of sesquiterpene products, including patchoulol and likely this compound, is catalyzed by a class of enzymes known as sesquiterpene synthases. This document details the key enzymatic steps, presents available quantitative data, outlines comprehensive experimental protocols for pathway elucidation, and provides visual representations of the core biochemical processes.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of sesquiterpenoid formation in plants, commencing with the cyclization of farnesyl pyrophosphate (FPP). This process is catalyzed by a sesquiterpene synthase, herein referred to as a putative this compound synthase, which is likely a patchoulol synthase (PTS) or a closely related enzyme variant.[1][2]

The proposed pathway initiates with the ionization of FPP to form a farnesyl cation. This highly reactive intermediate can then undergo a series of cyclizations and rearrangements. The formation of patchoulol is understood to proceed through germacrene A and α-bulnesene intermediates, which are reactivated by protonation to facilitate further cyclization.[2][3] It is hypothesized that this compound is formed as a minor product from one of the carbocation intermediates in this reaction cascade, with the final product distribution being dependent on the specific active site architecture of the synthase enzyme.[4][5]

Quantitative Data

Quantitative kinetic data for a dedicated this compound synthase is not available. However, studies on a recombinant variant of patchoulol synthase (PTS var. 1) provide valuable insights into the enzymatic efficiency of a closely related enzyme.

| Parameter | Value | Substrate | Enzyme | Reference |

| Km | 1-100 µM (range tested) | (E,E)-Farnesyl diphosphate | Recombinant Patchoulol Synthase var. 1 | [6] |

| Optimal pH | 7.4 | (E,E)-Farnesyl diphosphate | Recombinant Patchoulol Synthase var. 1 | [6] |

| Optimal Temperature | 37 °C | (E,E)-Farnesyl diphosphate | Recombinant Patchoulol Synthase var. 1 | [6] |

Product Distribution from Patchoulol Synthase (PTS) from Pogostemon cablin

The product profile of patchoulol synthase is complex, with patchoulol being the major product. This compound is often detected as a minor constituent in patchouli essential oil, suggesting its formation by the same or a similar enzymatic system.[7]

| Compound | Relative Abundance (%) in one study |

| Patchoulol | 22.7 |

| δ-Guaiene | 18.90 |

| α-Guaiene | 18.61 |

| Azulene | 8.74 |

| trans-Caryophyllene | 7.96 |

| Seychellene | 5.70 |

| β-Patchoulene | 4.56 |

| Veridiflorol | 4.39 |

| Patchoulene | 2.88 |

| Globulol | 1.88 |

| Eremophilene | 1.33 |

| Cedr-8-ene | 1.24 |

| Cyclohexanone | 1.10 |

Note: The relative abundance of products can vary based on the specific enzyme variant, experimental conditions, and the plant source.[8]

Experimental Protocols

The following protocols are adapted from established methods for the characterization of sesquiterpene synthases, particularly patchoulol synthase, and are directly applicable for the investigation of a putative this compound synthase.

Cloning and Heterologous Expression of a Putative this compound Synthase

This protocol describes the workflow for identifying and expressing a candidate sesquiterpene synthase gene.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of the source plant (e.g., Pogostemon cablin) using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.[4]

-

Gene Amplification: Degenerate primers designed from conserved regions of known sesquiterpene synthases or gene-specific primers based on available sequence data are used to amplify the target synthase gene from the cDNA library via PCR.[4]

-

Cloning: The amplified PCR product is cloned into an appropriate expression vector, such as pET28a for expression in Escherichia coli or a yeast expression vector. The construct may include an affinity tag (e.g., His-tag) to facilitate purification.[4]

-

Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[9][10]

-

Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purity of the enzyme is assessed by SDS-PAGE.[2]

In Vitro Enzyme Assay

This protocol is for determining the enzymatic activity and product profile of the purified putative this compound synthase.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture contains a buffer (e.g., 50 mM MOPS, pH 7.4), MgCl2 (10 mM), DTT (5 mM), and glycerin (10% v/v).[6]

-

Enzyme and Substrate Addition: The purified enzyme (e.g., 0.5 µM) is added to the reaction mixture. The reaction is initiated by the addition of the substrate, (E,E)-farnesyl diphosphate (FPP), at various concentrations for kinetic studies (e.g., 1-100 µM).[6]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 10-60 minutes).[6][11]

-

Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent (e.g., hexane or a hexane/ethyl acetate mixture). An internal standard (e.g., α-cedrene) is added for quantification.[6][11]

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[6][11]

GC-MS Analysis of Sesquiterpene Products

This protocol outlines the typical parameters for the analysis of sesquiterpene products.

Methodology:

-

Gas Chromatograph Setup:

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm).[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Injector Temperature: 250°C.[7]

-

Oven Temperature Program: An initial temperature of 50°C held for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature of 280°C, which is then held for a period.[7]

-

-

Mass Spectrometer Setup:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the sesquiterpene products by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).[12][13]

Signaling Pathways and Logical Relationships

General Terpenoid Biosynthesis Pathway

This compound biosynthesis is a branch of the larger terpenoid biosynthetic pathway in plants, originating from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which provide the universal isoprene units.

Conclusion and Future Directions

While the direct biosynthetic pathway to this compound remains to be fully elucidated, the extensive research on the closely related patchoulol provides a strong foundation for future investigations. The protocols and pathways detailed in this guide offer a comprehensive framework for researchers to clone, express, and characterize the putative this compound synthase. Future work should focus on isolating and functionally characterizing the specific enzyme(s) responsible for this compound formation from various plant sources. Site-directed mutagenesis studies on patchoulol synthase, guided by homology modeling, could also help to identify key amino acid residues that influence the product specificity and potentially enhance the yield of this compound.[5][14][15] Such studies will not only unravel the molecular intricacies of this fascinating biosynthetic pathway but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound for pharmaceutical and other applications.[9][16][17]

References

- 1. Patchoulol synthase - Wikipedia [en.wikipedia.org]

- 2. The enzyme mechanism of patchoulol synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Expression, purification and activity assay of a patchoulol synthase cDNA variant fused to thioredoxin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational Engineering of Patchoulene Synthase from Pogostemon cablin for Enhanced Patchoulene Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. ejurnaljlm.com [ejurnaljlm.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Whole-Cell Production of Patchouli Oil Sesquiterpenes in Escherichia coli: Metabolic Engineering and Fermentation Optimization in Solid–Liquid Phase Partitioning Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. A Single Active-Site Mutagenesis Confers Enhanced Activity and/or Changed Product Distribution to a Pentalenene Synthase from Streptomyces sp. PSKA01 [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | High-Level Patchoulol Biosynthesis in Artemisia annua L. [frontiersin.org]

Spectral Data of Palustrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Palustrol, a sesquiterpenoid alcohol found in various plant species. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, IR, and MS) and the methodologies for their acquisition.

Chemical Structure

IUPAC Name: (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-Tetramethyl-decahydro-1aH-cyclopropa[e]azulen-4a-ol Molecular Formula: C₁₅H₂₆O Molecular Weight: 222.37 g/mol CAS Number: 5986-49-2

Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

| Data not publicly available in a tabulated format | | | |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|

| Data not publicly available in a tabulated format | |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by a prominent absorption band corresponding to the hydroxyl (-OH) group.

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| Specific peak list not publicly available | O-H stretch (characteristic of alcohols) | |

| C-H stretch (alkane) |

| | | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the analysis of volatile compounds like this compound in essential oils.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

|---|---|---|

| 222 | [M]⁺ (Molecular Ion) | |

| 207 | [M-CH₃]⁺ | |

| 189 | [M-CH₃-H₂O]⁺ |

| Additional fragmentation data not fully detailed in public sources | | |

Note: The fragmentation pattern can vary depending on the ionization method and energy.

Experimental Protocols

Detailed experimental protocols for the isolation and spectral analysis of this compound are crucial for reproducibility. The following outlines a general workflow based on common practices for the analysis of sesquiterpenoids from essential oils.

Isolation of this compound

This compound is typically isolated from the essential oil of plants such as Rhododendron tomentosum (formerly Ledum palustre).

-

Extraction: The essential oil is obtained from the plant material (e.g., leaves, twigs) by hydrodistillation or steam distillation.

-

Fractionation: The crude essential oil is subjected to column chromatography on silica gel.

-

Elution: A solvent gradient (e.g., n-hexane with increasing proportions of ethyl acetate) is used to elute the different components.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or GC-MS, are combined and may be further purified by preparative chromatography to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and two-dimensional (COSY, HSQC, HMBC) NMR spectra to enable full structural assignment.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the purified this compound is prepared on a salt plate (e.g., NaCl or KBr), or the sample is analyzed as a KBr pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the essential oil or isolated this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS or equivalent) is coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60 °C and ramping up to 240 °C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: The mass spectrometer scans a range of m/z values, for example, from 40 to 400 amu.

-

-

Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The retention index is also used for confirmation.

Logical Workflow for Spectral Data Acquisition

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.

Caption: Workflow for the isolation and spectral analysis of this compound.

The Discovery and Isolation of Palustrol: A Technical Guide

An in-depth exploration of the historical discovery, initial isolation, and structural elucidation of the sesquiterpenoid alcohol, Palustrol. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational work and subsequent advancements in the study of this natural product.

Introduction: A Historical Perspective

The story of this compound is intrinsically linked to the study of the essential oil of Marsh Labrador Tea, Ledum palustre L. (now reclassified as Rhododendron tomentosum). This plant has a long history of use in traditional medicine, particularly in Northern and Central Europe and North America, for a variety of ailments. The potent aroma of the plant hinted at a rich source of volatile organic compounds, which drew the attention of early phytochemists.

The first definitive identification of this compound was in 1958 by Czech chemists V. Herout and V. Sýkora. In their seminal work, "On terpenes. XCIX. The constitution of this compound, a new sesquiterpenic alcohol from the oil of Ledum palustre L.," they detailed the isolation and characterization of this novel C15H26O alcohol. Their research laid the groundwork for all subsequent investigations into the chemistry and biological activity of this compound.

Physicochemical Properties of this compound

This compound is a tertiary sesquiterpenoid alcohol with a characteristic aromadendrane skeleton. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | --INVALID-LINK-- |

| Molecular Weight | 222.37 g/mol | --INVALID-LINK-- |

| CAS Number | 5986-49-2 | --INVALID-LINK-- |

| Appearance | Oily liquid | --INVALID-LINK-- |

| Boiling Point | 131-133 °C at 3 Torr | --INVALID-LINK-- |

Isolation of this compound from Rhododendron tomentosum

The primary natural source of this compound is the essential oil of Rhododendron tomentosum. The composition of this essential oil can vary significantly based on the geographical origin of the plant material and the time of harvest. However, this compound is consistently a major constituent, often found alongside its isomer, ledol.

Experimental Protocol: Steam Distillation of Rhododendron tomentosum Essential Oil

This protocol is a modern representation of the classical method used for isolating the essential oil.

Materials:

-

Fresh or air-dried aerial parts (leaves and twigs) of Rhododendron tomentosum

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: The plant material is coarsely ground to increase the surface area for efficient extraction.

-

Steam Distillation: A known quantity of the ground plant material is placed in the distillation flask with distilled water. The mixture is heated to boiling. The steam and volatilized essential oil rise and are condensed in the Clevenger apparatus.

-

Collection of Essential Oil: The condensed mixture of water and essential oil is collected. Due to its lower density and immiscibility with water, the essential oil forms a distinct upper layer.

-

Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water.

-

Yield: The yield of essential oil is typically in the range of 0.5% to 2.0% of the dry weight of the plant material.

Experimental Protocol: Purification of this compound by Column Chromatography

The crude essential oil is a complex mixture of terpenes. This compound can be purified from this mixture using column chromatography.

Materials:

-

Crude essential oil of Rhododendron tomentosum

-

Silica gel (70-230 mesh)

-

Hexane (or petroleum ether)

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in hexane.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: The composition of each fraction is monitored by TLC. Fractions containing pure this compound are identified by comparison with a standard.

-

Solvent Evaporation: The solvent is removed from the purified fractions under reduced pressure to yield pure this compound.

Quantitative Analysis of Rhododendron tomentosum Essential Oil

The following table summarizes the typical composition of Rhododendron tomentosum essential oil as determined by Gas Chromatography-Mass Spectrometry (GC-MS). The relative abundance of the major components is presented.

| Compound | Chemical Class | Relative Abundance (%) |

| This compound | Sesquiterpenoid Alcohol | 15 - 40 |

| Ledol | Sesquiterpenoid Alcohol | 10 - 30 |

| α-Pinene | Monoterpene | 5 - 15 |

| Myrcene | Monoterpene | 2 - 10 |

| Limonene | Monoterpene | 1 - 5 |

| γ-Terpinene | Monoterpene | 1 - 5 |

| p-Cymene | Monoterpene | 1 - 5 |

Note: The exact composition can vary significantly between different chemotypes of the plant.

History of the Total Synthesis of this compound

The complex, bridged tricyclic structure of the aromadendrane skeleton presented a significant challenge to synthetic chemists. While the first total synthesis of a related aromadendrane, (-)-aromadendrene, was reported by Büchi and coworkers in 1966, the stereoselective synthesis of (-)-Palustrol was a more recent achievement. The development of new synthetic methodologies, particularly those enabling the precise control of stereochemistry, has been crucial in achieving this goal. Modern synthetic routes often employ strategies such as intramolecular Diels-Alder reactions and catalytic asymmetric transformations to construct the challenging carbon skeleton.

Mechanism of Action and Biological Activity

This compound has been reported to possess a range of biological activities, most notably as an antimicrobial agent. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes.

Antimicrobial Activity: Membrane Disruption

This compound, being a lipophilic molecule, is able to intercalate into the lipid bilayer of bacterial cell membranes. This insertion disrupts the membrane's structural integrity and fluidity. The consequences of this disruption include:

-

Increased Membrane Permeability: The disordered membrane becomes more permeable to ions and small molecules.

-

Loss of Ion Gradients: The uncontrolled leakage of ions, such as K⁺, dissipates the electrochemical gradients that are essential for cellular processes like ATP synthesis and nutrient transport.

-

Inhibition of Cellular Respiration: Disruption of the membrane can interfere with the function of membrane-bound enzymes involved in the electron transport chain.

Ultimately, this loss of membrane integrity and cellular homeostasis leads to bacterial cell death.

Visualizations

Workflow for the Isolation of this compound

Palustrol: A Sesquiterpenoid with Putative Roles in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including pathogens and herbivores. Among the vast array of secondary metabolites, sesquiterpenoids—a class of C15 terpenoids—play a crucial role in these defense mechanisms.[1] Palustrol, a bicyclic sesquiterpenoid alcohol, has been identified in various plant species and is recognized for its antimicrobial and insecticidal properties, suggesting a potential role in plant defense. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of this compound's function in plant defense, contextualized within the broader knowledge of sesquiterpenoid-mediated immunity. Due to a scarcity of specific research on this compound's mode of action in plants, this document also highlights areas where further investigation is critically needed.

This compound: Known Biological Activities and Natural Occurrences

This compound has been reported as a constituent of the essential oils of several plants. Its primary known biological activities point towards a role in direct defense against various organisms.

| Biological Activity | Target Organisms/Effects | Plant Source Examples |

| Antimicrobial | Inhibition of microbial growth through disruption of cell membranes.[2] | Pine tar distillate[2] |

| Acaricidal | Lethal to mites. | Myrica gale |

| Insecticidal | Toxic to insects. | Myrica gale |

| Arthropod Repellent | Deters arthropods. | Myrica gale |

| Toxic | Exhibits toxicity in brine shrimp bioassays (LC50 values of 11.23–20.50 µg/mL for essential oils containing this compound).[3][4] | Rhododendron tomentosum[3][4] |

This table summarizes the currently reported biological activities of this compound and the plant species in which it has been identified as a significant component.

The Broader Role of Sesquiterpenoids in Plant Defense

While specific data on this compound is limited, the functions of sesquiterpenoids as a class in plant defense are well-documented. It is plausible that this compound's defensive functions align with those of other sesquiterpenoids.